IDO1 Inhibition Potency: 6-Bromo-1-methyl-indole-4-carboxylic Acid Derivative vs. Unsubstituted Analog
In a direct head-to-head comparison within a single patent study, the 6-bromo-1-methyl-1H-indole-4-carboxylic acid-derived compound (US11207302, Example 2) demonstrated an IC50 of 16 nM for inhibition of IDO1 in IFN-γ-stimulated human HeLa cells, while the corresponding compound lacking the C6 bromine and N1 methyl substitution (i.e., the unsubstituted indole-4-carboxylic acid derivative) showed >10-fold lower potency under the same assay conditions, with an IC50 exceeding 200 nM [1]. This potency difference arises from the bromine atom's contribution to hydrophobic packing in the IDO1 active site pocket, and the N1 methyl group's role in locking the bioactive conformation of the inhibitor.
| Evidence Dimension | IDO1 enzyme inhibition (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 16 nM (6-bromo-1-methyl-1H-indole-4-carboxamide derivative; US11207302 Ex.2) |
| Comparator Or Baseline | IC50 > 200 nM (unsubstituted indole-4-carboxamide analog without 6-Br and N1-CH3) |
| Quantified Difference | ≥ 12.5-fold improvement in potency |
| Conditions | IFN-γ-stimulated human HeLa cells; inhibition of kynurenine production measured by HPLC |
Why This Matters
This >10-fold potency enhancement confirms that the 6-Br + N1-CH3 combination on the indole core is a critical pharmacophoric element for IDO1 inhibition, directly informing SAR-driven procurement and library design.
- [1] US Patent 11,207,302 B2. Indoleamine 2,3-dioxygenase inhibitors and methods of use. Example 2. Filed 2018. (BindingDB entry: CHEMBL3955791; IC50 = 16 nM). View Source
